2-Bromo-4-(tert-butyl)-1-nitrobenzene
Overview
Description
2-Bromo-4-(tert-butyl)-1-nitrobenzene is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the 1-position, a bromine atom at the 2-position, and a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-1-nitrobenzene typically involves the nitration of 2-Bromo-4-(tert-butyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Electrophilic Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted-4-(tert-butyl)-1-nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-4-(tert-butyl)-1-aminobenzene.
Electrophilic Substitution: Formation of various substituted nitrobenzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular mechanism (SN2). In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar structure but with an amino group instead of a nitro group.
2-Bromo-4-(tert-butyl)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
2-Bromo-4-(tert-butyl)benzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Bromo-4-(tert-butyl)-1-nitrobenzene is unique due to the presence of both a nitro group and a bromine atom on the aromatic ring, which allows it to participate in a wide range of chemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various transformations.
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINQWMIKGSAKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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